Methyl 2-(bromomethyl)-5-iodobenzoate
CAS No.: 1310377-56-0
Cat. No.: VC4590605
Molecular Formula: C9H8BrIO2
Molecular Weight: 354.969
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1310377-56-0 |
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Molecular Formula | C9H8BrIO2 |
Molecular Weight | 354.969 |
IUPAC Name | methyl 2-(bromomethyl)-5-iodobenzoate |
Standard InChI | InChI=1S/C9H8BrIO2/c1-13-9(12)8-4-7(11)3-2-6(8)5-10/h2-4H,5H2,1H3 |
Standard InChI Key | UCENSHTXYGCSJO-UHFFFAOYSA-N |
SMILES | COC(=O)C1=C(C=CC(=C1)I)CBr |
Introduction
Structural and Chemical Properties
Molecular Architecture and Reactivity
Methyl 2-(bromomethyl)-5-iodobenzoate features a benzoyl backbone substituted with a bromomethyl group at the 2-position and an iodine atom at the 5-position, terminated by a methyl ester. The electron-withdrawing nature of the halogens enhances the electrophilicity of the aromatic ring, facilitating nucleophilic substitution and metal-catalyzed coupling reactions. The bromomethyl group () is particularly reactive in alkylation and cross-coupling processes, while the iodine atom serves as a directing group in palladium-mediated transformations .
Table 1: Key Physical Properties
Synthesis and Optimization
Stepwise Preparation Methodology
The synthesis typically involves sequential halogenation and esterification steps. A patented route (CN113233957A) outlines:
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Iodination: Reaction of 2-methyl-4-iodoaniline with N-bromosuccinimide (NBS) under phase-transfer catalysis to introduce bromine at the methyl group .
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Diazotization and Bromination: Conversion of the amine to a diazonium salt followed by bromination to yield 2-bromo-4-iodotoluene .
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Bromomethylation: Radical bromination using NBS and azo initiators to generate 2-bromo-4-iodobromomethylbenzene .
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Esterification: Treatment with methanol under acidic conditions to form the methyl ester .
Critical parameters include temperature control (<40°C for bromomethylation), solvent selection (e.g., CCl₄ for radical stability), and stoichiometric ratios to minimize dihalogenation byproducts . Yields exceed 70% when using optimized conditions .
Applications in Pharmaceutical and Material Science
Drug Intermediate and Targeted Therapeutics
The compound’s halogen substituents enable precise functionalization in drug discovery:
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Suzuki-Miyaura Coupling: The iodine atom facilitates aryl-aryl bond formation with boronic acids, constructing biaryl motifs prevalent in kinase inhibitors .
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Alkylation Reactions: The bromomethyl group reacts with amines or thiols to produce prodrugs or covalent inhibitors.
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Radiotracer Synthesis: Iodine-125/131 isotopes allow radiopharmaceutical development for imaging and therapy .
Table 2: Comparative Analysis of Halogenated Benzoates
Compound | Halogen Substituents | Key Applications |
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Methyl 2-(bromomethyl)-5-iodobenzoate | Br, I | Cross-coupling, radiopharmaceuticals |
Methyl 3-bromo-4-fluorobenzoate | Br, F | Antibacterial agents |
Methyl 2,5-difluoro-4-iodobenzoate | F, I | PET tracer synthesis |
Future Directions and Research Opportunities
Expanding Synthetic Utility
Ongoing research explores:
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Photoredox Catalysis: Leveraging iodine’s redox activity for C–H functionalization under visible light .
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Polymer Functionalization: Grafting bromomethyl groups onto polystyrene backbones for ion-exchange resins .
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Bioconjugation: Developing antibody-drug conjugates (ADCs) via cysteine-selective alkylation.
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